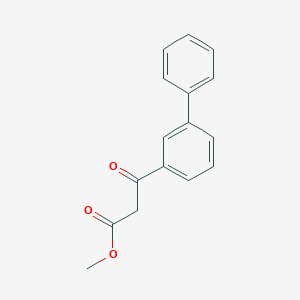

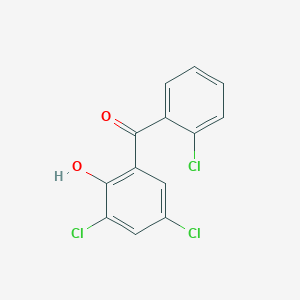

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate

Descripción general

Descripción

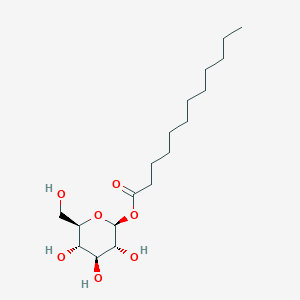

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxazole, which is a heterocyclic organic compound containing a five-membered aromatic ring and an oxygen atom. Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate has a unique chemical structure that makes it a promising candidate for various research applications.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Pathways and Structural Analysis : The synthesis of oxazole derivatives, including methods that start from acetophenone and glycine derivatives to produce various 3-aminopyrroles, 3-aminopyrazoles, and 5-amino 1,2-oxazoles, has been extensively studied. These compounds have shown considerable anticonvulsant activity with minimal neurotoxicity, highlighting their potential in medicinal chemistry (Unverferth et al., 1998). Similarly, the formation of N-substituted 2-(aminomethyl)oxazoles via the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile demonstrates a versatile approach to oxazole synthesis (Ibata & Isogami, 1989).

Applications in Synthesis of Complex Molecules : Oxazoles serve as intermediates in the synthesis of complex molecules, such as macrolides. For instance, the photooxygenation of oxazoles to produce activated carboxylates has been applied in synthesizing macrolides, including recifeiolide and curvularin (Wasserman et al., 1981). The total synthesis of natural products like siphonazoles also illustrates the utility of oxazole derivatives as building blocks in complex natural product synthesis (Zhang & Ciufolini, 2009).

Biological Activities

Anticonvulsant and Anti-inflammatory Activities : Oxazole derivatives exhibit notable biological activities, including anticonvulsant effects. For example, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester has demonstrated protective effects in the maximal electroshock seizure test in rats without neurotoxicity at high doses, indicating potential for anticonvulsant drug development (Unverferth et al., 1998). Additionally, oxazole derivatives have shown anti-inflammatory properties, with certain compounds exhibiting marked activity in models of inflammation (Ri-gang, 2007).

Trypanocidal Activity : Isolated oxazole derivatives from the roots of Oxytropis lanata have been evaluated for their inhibitory activity against Trypanosoma congolense, with some compounds showing significant trypanocidal activity. This suggests their potential application in treating African trypanosomosis in animals (Banzragchgarav et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and enzymes in the body

Mode of Action

This could result in alterations in cellular processes, potentially leading to the observed effects of the compound .

Biochemical Pathways

Similar phenolic compounds have been shown to influence various metabolic pathways . For instance, they can modulate carbon/nitrogen metabolism and secondary metabolism

Pharmacokinetics

A related compound, methyl 3-(4-hydroxyphenyl)propionate, has been shown to undergo rapid metabolism and wide tissue distribution in sprague-dawley rats . More research is needed to understand the pharmacokinetics of Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate.

Result of Action

Phenolic compounds are known to exert various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities

Action Environment

The action, efficacy, and stability of Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by factors such as pH, temperature, and the presence of other substances

Propiedades

IUPAC Name |

methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-11(14)10-6-9(12-16-10)7-3-2-4-8(13)5-7/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKTXBBLPRCPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378125 | |

| Record name | Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate | |

CAS RN |

904817-54-5 | |

| Record name | Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![25,27-Bis(1-propyloxy)calix[4]arene-26,28-diol](/img/structure/B1608108.png)

![8-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1608114.png)